3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide
Description
The compound 3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide is a 1,2-oxazole derivative characterized by a 2-chlorophenyl group at position 3, a methyl group at position 5, and a 4-sulfamoylbenzyl carboxamide moiety at position 2. Its molecular formula is C₁₉H₁₈ClN₃O₄S, with an average mass of 419.88 g/mol and a monoisotopic mass of 419.070655 Da . The sulfamoyl group (-SO₂NH₂) and chlorophenyl substituent are critical for its physicochemical and biological properties, including solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-11-16(17(22-26-11)14-4-2-3-5-15(14)19)18(23)21-10-12-6-8-13(9-7-12)27(20,24)25/h2-9H,10H2,1H3,(H,21,23)(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGAUAFRQHSWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and a nitrile oxide.
Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl halide reacts with the oxazole intermediate.
Attachment of the sulfamoylphenyl group: This can be done through a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine group on the intermediate compound.
Final modifications: Additional steps may include methylation and carboxamide formation to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Additionally, industrial methods would focus on scalability and cost-effectiveness, potentially incorporating continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Cyclization: The oxazole ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, copper). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and as a building block for drug discovery.
Biology: The compound’s ability to interact with biological molecules has led to investigations into its potential as a biochemical probe or therapeutic agent.
Medicine: Preliminary studies suggest that the compound may have pharmacological activity, making it a candidate for drug development. Its interactions with specific molecular targets could be explored for the treatment of various diseases.
Industry: The compound’s reactivity and functional group diversity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially modulating their activity. For example, the sulfamoyl group may interact with active sites of enzymes, while the oxazole ring can participate in hydrogen bonding or π-π interactions with aromatic residues. These interactions can lead to changes in the target’s conformation and activity, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylamine Moiety
Ethyl vs. Methyl Linker
A close analog, 3-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide (C₁₉H₁₈ClN₃O₄S), differs only in the ethyl (-CH₂CH₂-) linker between the oxazole and sulfamoylphenyl groups instead of a methyl (-CH₂-) linker.
Sulfamoyl vs. Trifluoromethyl Substituents
- Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide): A clinically approved immunosuppressant, leflunomide replaces the sulfamoyl group with a trifluoromethyl (-CF₃) group. The -CF₃ group is strongly electron-withdrawing, reducing the compound’s basicity and increasing metabolic stability compared to the sulfamoyl analog .
- Teriflunomide Impurity-F (5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide): Positional isomerism (2-CF₃ vs.
Variations in the Aromatic Ring Substituents
Chlorophenyl vs. Dichlorophenyl
3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide (C₁₈H₁₁Cl₂F₃N₂O₂S) introduces a second chlorine atom at position 6 on the phenyl ring and replaces the sulfamoyl group with a trifluoromethylsulfanyl (-SCF₃) moiety.
Pyridinyl Substituents
3-(2-Chlorophenyl)-5-methyl-N-(pyridin-3-yl)-1,2-oxazole-4-carboxamide (C₁₆H₁₂ClN₃O₂) replaces the sulfamoylphenyl group with a pyridin-3-yl moiety. The nitrogen atom in the pyridine ring introduces hydrogen-bonding capability, which may improve solubility but reduce passive diffusion across biological membranes .
Key Data Table: Structural and Physicochemical Comparison
*Predicted using QSPR models.
Research Findings and Implications
- Sulfamoyl vs. Trifluoromethyl Groups: The sulfamoyl group in the target compound provides hydrogen-bond donor/acceptor capabilities, enhancing interactions with polar residues in enzyme active sites (e.g., DHODH). In contrast, the -CF₃ group in leflunomide improves metabolic stability but reduces polarity, limiting solubility .
- Chlorophenyl Position : The 2-chlorophenyl group in the target compound induces a specific spatial orientation, critical for binding to hydrophobic regions of kinases. Substitution with 2,6-dichlorophenyl (as in ) may sterically hinder such interactions but improve selectivity for certain targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
